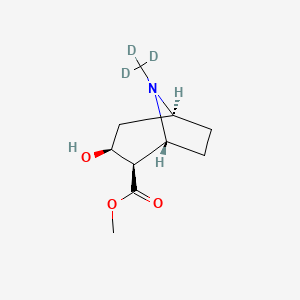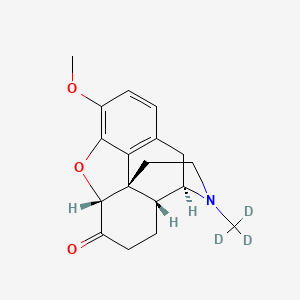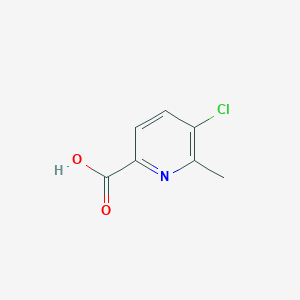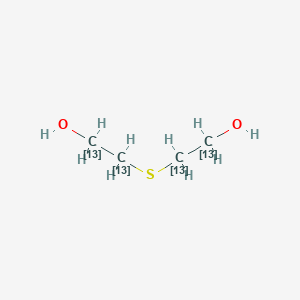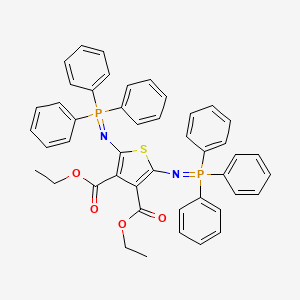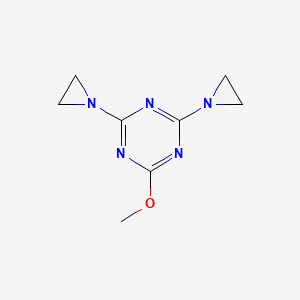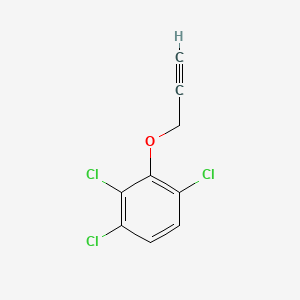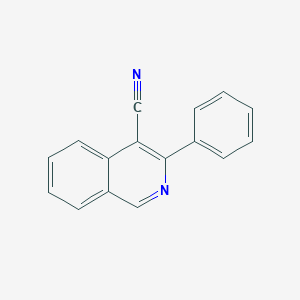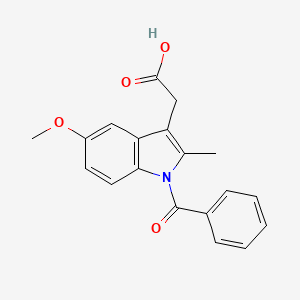
1-Benzoyl-5-methoxy-2-methylindole-3-acetic acid
Übersicht
Beschreibung
1-Benzoyl-5-methoxy-2-methylindol-3-essigsäure ist eine synthetische organische Verbindung mit der Summenformel C19H17NO4 und einem Molekulargewicht von 323,34 g/mol . Sie ist bekannt für ihr Potenzial als Inhibitor des Multidrug-Resistenz-assoziierten Proteins 1 (MRP1), was sie zu einem interessanten Thema in der pharmazeutischen Forschung macht .
Herstellungsmethoden
Die Synthese von 1-Benzoyl-5-methoxy-2-methylindol-3-essigsäure umfasst in der Regel mehrere Schritte:
Ausgangsmaterialien: Die Synthese beginnt mit der Auswahl geeigneter Ausgangsmaterialien, wie z. B. Indolderivaten.
Reaktionsbedingungen: Die Reaktionsbedingungen umfassen oft die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Katalysatoren, um die Reaktion zu erleichtern.
Synthesewege:
Industrielle Produktion: Industrielle Produktionsmethoden können die Optimierung der Reaktionsbedingungen umfassen, um die Ausbeute und Reinheit zu maximieren, einschließlich Temperaturkontrolle und Reinigungsschritten wie Umkristallisation.
Wirkmechanismus
Target of Action
The primary target of 1-Benzoyl-5-methoxy-2-methylindole-3-acetic acid is the multidrug resistance-associated protein 1 (MRP1) . MRP1 is a protein that plays a crucial role in the efflux of drugs and toxins from cells, contributing to multidrug resistance in cancer cells.
Mode of Action
This compound acts as a putative inhibitor of MRP1 . By inhibiting MRP1, it can potentially increase the intracellular concentration of certain drugs, enhancing their therapeutic efficacy.
Pharmacokinetics
It is known that the compound isslightly soluble in water (<0.17 mg/mL) but has a higher solubility in DMSO (38 mg/mL) . These solubility properties could impact its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances could potentially influence the action, efficacy, and stability of this compound. For instance, its solubility in water and DMSO suggests that it might be more effective in certain environments. Additionally, it should be stored at a temperature of 2-8°C to maintain its stability.
Biochemische Analyse
Biochemical Properties
It is known to be a putative inhibitor of multidrug resistance-associated protein 1 (MRP1) . This suggests that it may interact with this protein and potentially other biomolecules in biochemical reactions.
Molecular Mechanism
As a putative inhibitor of MRP1 , it may exert its effects at the molecular level through binding interactions with this protein, potentially leading to enzyme inhibition or activation, and changes in gene expression.
Vorbereitungsmethoden
The synthesis of 1-benzoyl-5-methoxy-2-methylindole-3-acetic acid typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indole derivatives.
Reaction Conditions: The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.
Synthetic Routes:
Industrial Production: Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control and purification steps such as recrystallization.
Analyse Chemischer Reaktionen
1-Benzoyl-5-methoxy-2-methylindol-3-essigsäure durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln durchgeführt werden, um reduzierte Derivate zu erhalten.
Substitution: Substitutionsreaktionen, wie z. B. nukleophile Substitution, können an bestimmten Positionen am Indolring auftreten.
Häufige Reagenzien und Bedingungen: Häufige Reagenzien umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
1-Benzoyl-5-methoxy-2-methylindol-3-essigsäure hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Modellverbindung in der organischen Synthese und in Studien zu Reaktionsmechanismen verwendet.
Wirkmechanismus
Der Wirkmechanismus von 1-Benzoyl-5-methoxy-2-methylindol-3-essigsäure beinhaltet seine Wechselwirkung mit dem Multidrug-Resistenz-assoziierten Protein 1 (MRP1). Durch die Hemmung von MRP1 kann die Verbindung die Wirksamkeit von Chemotherapeutika potenziell steigern, indem sie den Abfluss von Medikamenten aus Krebszellen verhindert . Diese Hemmung erfolgt durch Bindung an spezifische Stellen am MRP1-Protein, wodurch seine Funktion blockiert wird .
Wissenschaftliche Forschungsanwendungen
1-Benzoyl-5-methoxy-2-methylindole-3-acetic acid has several scientific research applications:
Chemistry: It is used as a model compound in organic synthesis and reaction mechanism studies.
Vergleich Mit ähnlichen Verbindungen
1-Benzoyl-5-methoxy-2-methylindol-3-essigsäure kann mit anderen ähnlichen Verbindungen verglichen werden:
Indometacin: Diese Verbindung ist ein N-Benzoylanalog von Indometacin, einem bekannten nichtsteroidalen Antirheumatikum (NSAR).
Andere Indolderivate: Ähnliche Verbindungen umfassen andere Indolderivate mit unterschiedlichen Substituenten, die unterschiedliche biologische Aktivitäten und pharmakologische Eigenschaften aufweisen können.
Eigenschaften
IUPAC Name |
2-(1-benzoyl-5-methoxy-2-methylindol-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-12-15(11-18(21)22)16-10-14(24-2)8-9-17(16)20(12)19(23)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVVFSZNIUHMEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=CC=C3)C=CC(=C2)OC)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400323 | |
| Record name | 1-Benzoyl-5-methoxy-2-methylindole-3-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1601-19-0 | |
| Record name | 1-Benzoyl-5-methoxy-2-methyl-1H-indole-3-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1601-19-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzoyl-5-methoxy-2-methylindole-3-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


